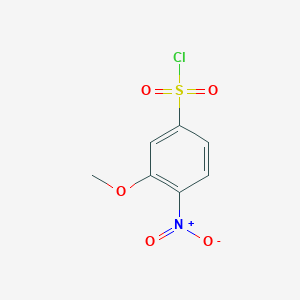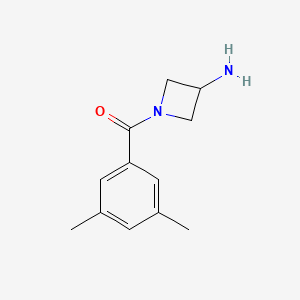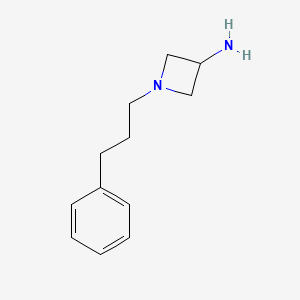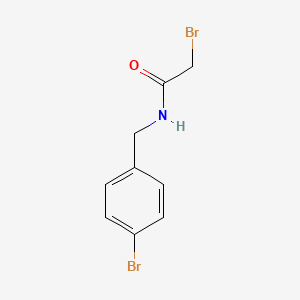![molecular formula C9H9F4NO B1469138 1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol CAS No. 1341983-13-8](/img/structure/B1469138.png)
1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Vue d'ensemble
Description
“1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol” is a chemical compound with the CAS Number: 1344006-94-5 . It has a molecular weight of 208.16 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H8F4O/c10-7-3-1-6 (2-4-7)5-8 (14)9 (11,12)13/h1-4,8,14H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound could serve as a precursor for the synthesis of pharmaceuticals that target specific receptors or enzymes within the body. Its unique structure allows for the introduction of fluorine atoms, which can significantly alter the biological activity of the resulting molecules, potentially leading to the development of new medications with improved efficacy and pharmacokinetic properties .
Materials Science
The compound’s ability to introduce fluorine atoms into polymers and other materials could be exploited to enhance their properties. For example, it could be used to create materials with increased resistance to heat and chemical degradation, which are valuable in industries requiring durable and long-lasting materials .
Environmental Science
In environmental science, “1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol” might be used to study the environmental impact of fluorinated compounds. Its degradation products and interaction with various environmental factors could provide insights into the persistence and toxicity of fluorinated pollutants .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical methods such as NMR, HPLC, or LC-MS to quantify or detect the presence of similar structures in complex mixtures. Its distinct chemical shifts or retention times would aid in the accurate identification of related compounds .
Biochemistry
In biochemistry, the compound’s interaction with biological molecules could be studied. It could act as an inhibitor or activator for certain biochemical pathways, providing a tool for understanding the role of fluorinated compounds in biological systems and their potential therapeutic applications .
Pharmacology
Pharmacologically, “1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol” could be investigated for its drug-like properties. Its ability to cross biological membranes due to the presence of fluorine atoms could make it a valuable scaffold for developing central nervous system (CNS) drugs .
Organic Synthesis
As a building block in organic synthesis, this compound could be utilized to introduce fluorine-containing side chains into more complex organic molecules. This is particularly useful in the synthesis of agrochemicals and pharmaceuticals where fluorine can impart desirable traits such as increased metabolic stability .
Chemical Engineering
In chemical engineering, the compound could be used in process optimization studies. Its unique reactivity with other chemicals could help in developing more efficient chemical processes, potentially leading to cost savings and reduced environmental impact in industrial settings .
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(4-fluoroanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-6-1-3-7(4-2-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDLWGZFFCZQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(C(F)(F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)
![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469063.png)

![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1469068.png)


![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)


